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Compound of Interest

Compound Name: PSB-1114 tetrasodium

Cat. No.: B610303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of PSB-1114
tetrasodium and other prominent P2Y2 receptor agonists, including the endogenous ligands

ATP and UTP, and the synthetic agonist diquafosol. The data presented is compiled from peer-

reviewed studies to assist researchers in selecting the most appropriate agonist for their

experimental needs.

Executive Summary
The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides, is a

key player in a multitude of physiological processes, making it an attractive target for

therapeutic intervention. PSB-1114 tetrasodium has emerged as a potent and selective

synthetic agonist for this receptor. This guide offers a head-to-head comparison of its

performance against other common P2Y2 receptor agonists, supported by quantitative data

from functional assays and detailed experimental protocols.

Data Presentation: Potency and Selectivity of P2Y2
Receptor Agonists
The following table summarizes the potency (EC50) of various agonists at the human P2Y2

receptor and their selectivity over other P2Y receptor subtypes. Data is derived from studies
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utilizing calcium mobilization or inositol phosphate accumulation assays in human 1321N1

astrocytoma cells or other relevant cell lines.

Agonist
P2Y2 EC50
(nM)

P2Y4 EC50
(µM)

P2Y6 EC50
(µM)

Selectivity
(P2Y2 vs.
P2Y4/P2Y6)

Reference

PSB-1114

tetrasodium
134 9.3 7.0 >50-fold [1][2][3]

ATP 1500 - 5800 - - Non-selective [4]

UTP 1500 - 5800 - - Non-selective [4]

Diquafosol

(Up4U)
- - -

Selective

P2Y2 agonist
[5][6]

MRS2698 - - -
Selective

P2Y2 agonist
[5]

Note: Direct comparison of EC50 values across different studies should be done with caution

due to variations in experimental conditions.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These

protocols are fundamental for assessing the activity of P2Y2 receptor agonists.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y2

receptor activation.

Cell Culture and Plating:

Human 1321N1 astrocytoma cells, stably or endogenously expressing the P2Y2 receptor,

are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal

bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Cells are seeded into black-walled, clear-bottom 96-well plates at a density that allows them

to reach confluency on the day of the experiment.

Dye Loading:

The growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer (in

mM: 110 NaCl, 5.4 KCl, 1 MgSO4, 1.8 CaCl2, 20 HEPES, 20 glucose; pH 7.4).

Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 µM),

in the same buffer for 60 minutes at 37°C.

Agonist Stimulation and Measurement:

After incubation, the dye solution is removed, and cells are washed again with the buffer.

The plate is placed in a fluorescence plate reader (e.g., FlexStation).

Baseline fluorescence is recorded before the addition of the P2Y2 receptor agonist.

Agonists are prepared at various concentrations and added to the wells.

Changes in intracellular calcium are monitored by measuring the fluorescence intensity at

appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and 380 nm,

emission at 510 nm for Fura-2).

The data is typically expressed as the ratio of fluorescence at the two excitation wavelengths

or as a percentage of the maximum response.

Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates (IPs), a downstream signaling

product of P2Y2 receptor activation via the Gq pathway.

Cell Labeling:

Cells (e.g., 1321N1) are seeded in 12-well plates and grown to near confluency.
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The cells are then labeled overnight by incubating them in an inositol-free medium containing

[³H]myo-inositol (e.g., 1 µCi/mL).

Agonist Stimulation:

After labeling, the medium is removed, and the cells are washed with a suitable buffer.

Cells are pre-incubated with LiCl (10 mM) for 15-30 minutes to inhibit inositol

monophosphatase, thereby allowing for the accumulation of IPs.

The P2Y2 receptor agonists are then added at various concentrations and incubated for a

defined period (e.g., 30-60 minutes).

Extraction and Quantification of Inositol Phosphates:

The reaction is terminated by adding ice-cold perchloric acid or trichloroacetic acid.

The cell lysates are collected, and the inositol phosphates are separated from other cellular

components using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.

Results are expressed as the amount of radioactivity incorporated into the inositol phosphate

fraction relative to the total radioactivity in the lipid fraction.

Mandatory Visualizations
P2Y2 Receptor Signaling Pathway
The activation of the P2Y2 receptor by an agonist like PSB-1114 tetrasodium initiates a

cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11

proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

intracellular stores, while DAG activates protein kinase C (PKC). The receptor can also couple

to other G proteins like G12/13, leading to the activation of Rho GTPases and subsequent

cytoskeletal rearrangements.
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Start

1. Culture P2Y2-expressing cells
(e.g., 1321N1) in 96-well plates

2. Wash cells and load with
a calcium-sensitive dye (e.g., Fura-2 AM)

3. Incubate to allow dye uptake

4. Place plate in a
fluorescence plate reader

5. Record baseline fluorescence

6. Add P2Y2 receptor agonist
(e.g., PSB-1114)

7. Measure change in
fluorescence intensity over time

8. Analyze data to determine
EC50 and maximum response

End
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Functional Assays

Data Analysis
Conclusion

Determine agonist EC50
at P2Y2 receptor

Compare EC50 values
Determine agonist EC50
at other P2Y receptors

(e.g., P2Y4, P2Y6)

Agonist is SELECTIVE
for P2Y2

EC50 (P2Y2) <<
EC50 (other P2Y)

Agonist is NON-SELECTIVE

EC50 (P2Y2) ≈
EC50 (other P2Y)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

